7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is fused with a naphthalene moiety and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-1-yl moiety: This step often involves a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the pyrido[1,2-a][1,3,5]triazin-4-one core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its application:
Anticancer Activity: It may inhibit specific enzymes or proteins involved in cell proliferation and survival pathways.
Antimicrobial Activity: The compound could disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Organic Semiconductors: It functions by facilitating charge transport through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-{[(phenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
7-chloro-2-{[(naphthalen-2-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with the naphthalene moiety attached at a different position.
Uniqueness
The presence of the naphthalen-1-yl moiety in 7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one imparts unique electronic and steric properties, which can enhance its biological activity and material properties compared to similar compounds.
Properties
IUPAC Name |
7-chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-9-16-20-17(21-18(23)22(16)10-14)24-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYDNJVHYGWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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